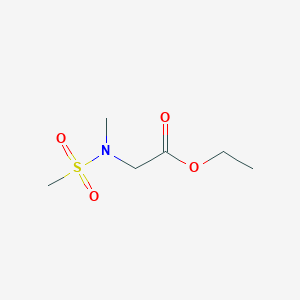

Ethyl 2-(N-methylmethylsulfonamido)acetate

Description

Structural Context and Derivation within Contemporary Organic Chemistry

Ethyl 2-(N-methylmethylsulfonamido)acetate is a molecule that incorporates both a sulfonamide and an ester functional group. Its structure suggests a synthetic origin from two readily available precursors: N-methylmethanesulfonamide and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). The formation of this compound is a classic example of N-alkylation, a fundamental transformation in organic synthesis.

The likely synthetic pathway to this compound involves the deprotonation of the nitrogen atom in N-methylmethanesulfonamide by a suitable base, followed by a nucleophilic attack on the electrophilic carbon of the ethyl haloacetate. This reaction is analogous to well-established procedures for the N-alkylation of various nitrogen-containing compounds. For instance, the synthesis of similar sulfonamide derivatives, such as Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate, has been achieved by reacting the parent sulfonamide with ethyl bromoacetate in the presence of a base like potassium carbonate.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Role in Synthesis | Key Properties |

| N-methylmethanesulfonamide | Sulfonamide precursor | Provides the N-methylmethylsulfonamido moiety. |

| Ethyl bromoacetate/chloroacetate | Alkylating agent | Provides the ethyl acetate (B1210297) moiety. |

| Base (e.g., K2CO3, NaH) | Catalyst/Proton acceptor | Facilitates the deprotonation of the sulfonamide nitrogen. |

| Solvent (e.g., DMF, Acetone) | Reaction medium | Solubilizes reactants and facilitates the reaction. |

The structural arrangement of this compound, with its reactive ester group and the stable, electron-withdrawing sulfonamide moiety, makes it a valuable building block for the synthesis of more elaborate molecules.

Broadening Scope of Sulfonamide-Containing Esters in Advanced Synthesis

Sulfonamide-containing esters are a significant class of compounds in organic synthesis, primarily due to the versatile reactivity of the ester group and the unique electronic properties imparted by the sulfonamide functionality. The sulfonamide group is a key structural feature in many pharmaceuticals and agrochemicals. acs.org Its presence can enhance the physicochemical properties of a molecule, such as solubility and bioavailability.

The ester functional group in these molecules can undergo a variety of transformations, including hydrolysis, amidation, and reduction, providing access to a wide range of other functional groups. This versatility makes sulfonamide-containing esters valuable intermediates in the construction of complex molecular frameworks, including heterocyclic compounds. The synthesis of various heterocyclic systems often relies on the reactivity of ester functionalities to form new rings.

Recent research has highlighted the importance of N-acyl-N-alkyl sulfonamides as reactive groups in chemical biology, demonstrating their ability to efficiently acylate lysine (B10760008) residues in proteins. acs.orgresearchgate.net This underscores the growing interest in the unique reactivity of molecules that combine sulfonamide and carbonyl functionalities.

Historical Development of Key Intermediates for Complex Molecular Architectures

The development of synthetic chemistry has been marked by the discovery and utilization of key intermediates that simplify the construction of complex molecules. The history of sulfonamides, for example, dates back to the early 20th century with the discovery of their antibacterial properties. openaccesspub.org This discovery spurred extensive research into the synthesis and modification of sulfonamide-containing compounds, leading to a vast library of derivatives with diverse applications.

The evolution of synthetic methodologies for creating carbon-nitrogen and carbon-carbon bonds has been crucial in expanding the utility of intermediates like this compound. Early methods often required harsh reaction conditions, limiting the scope of substrates that could be used. However, the development of milder and more selective reagents and catalysts has revolutionized the field. For instance, the use of various bases and solvents in N-alkylation reactions allows for greater control over the reaction outcome and compatibility with a wider range of functional groups.

The strategic use of bifunctional molecules, containing two different reactive sites, has been a cornerstone of modern synthetic strategy. These intermediates allow for the sequential or orthogonal introduction of different molecular fragments, enabling the efficient assembly of complex target molecules. This compound, with its distinct sulfonamide and ester moieties, fits well within this paradigm of modern synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[methyl(methylsulfonyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-4-11-6(8)5-7(2)12(3,9)10/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBBRFBCPCHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 N Methylmethylsulfonamido Acetate and Its Derivatives

Convergent and Divergent Synthesis Pathways

The architectural design of Ethyl 2-(N-methylmethylsulfonamido)acetate allows for both convergent and divergent synthetic plans. A convergent approach would involve the separate synthesis of key fragments—specifically the N-methylated sulfonamide and the ethyl acetate (B1210297) precursor—followed by their coupling in a late-stage step. Conversely, a divergent strategy would commence from a common scaffold, such as an amino acid ester, which is then sequentially functionalized to yield the target molecule.

Strategic Approaches for Constructing the Ethyl Acetate Moiety

The formation of the ethyl acetate portion of the molecule is a critical step that can be achieved through two primary retrosynthetic disconnections.

The most common and direct method involves the N-alkylation of a pre-formed N-methylmethanesulfonamide with an ethyl haloacetate. This nucleophilic substitution reaction, typically employing ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in the presence of a base, is a robust and widely utilized strategy for forming N-C bonds. The choice of base, such as potassium carbonate, and solvent is crucial for optimizing the reaction yield and minimizing side products. This approach is exemplified in the synthesis of various ethyl acetate-containing heterocyclic compounds where a nitrogen or sulfur nucleophile is reacted with ethyl chloroacetate.

An alternative strategy is the esterification of the corresponding carboxylic acid, 2-(N-methylmethylsulfonamido)acetic acid. This precursor would first be synthesized, and then subjected to classical esterification conditions, such as Fischer esterification using ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid). While this route involves an additional step, it can be advantageous if the carboxylic acid intermediate is more readily accessible or if purification of the final ester is simplified.

Optimized Sulfonamidation and N-Methylation Protocols

The assembly of the core N-methylmethylsulfonamido structure can be sequenced in multiple ways, each with distinct advantages. The optimization of these protocols focuses on reaction conditions, choice of reagents, and strategic use of protecting groups.

One viable pathway begins with glycine (B1666218) ethyl ester . This primary amine can be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide. The subsequent selective N-methylation of the sulfonamide nitrogen presents a common challenge due to the potential for competing O-alkylation or dialkylation. Optimized protocols often utilize specific protecting groups on the sulfonamide nitrogen, such as an o-nitrobenzenesulfonyl (o-NBS) group, to increase the acidity of the N-H proton, facilitating clean methylation with reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. researchgate.netmonash.edu The protecting group is then removed to yield the desired product.

A more direct route involves starting with sarcosine ethyl ester (N-methylglycine ethyl ester). As the nitrogen atom is already methylated, a single sulfonamidation step with methanesulfonyl chloride directly yields the final product. This approach is highly efficient as it bypasses the need for a separate methylation step and potential protecting group chemistry.

A third approach builds the structure starting from methylamine (B109427) . Reaction of methylamine with methanesulfonyl chloride gives N-methylmethanesulfonamide. This intermediate is then subjected to N-alkylation with ethyl bromoacetate, as described in section 2.1.1, to complete the synthesis.

Table 1: Comparison of Proposed Linear Synthesis Pathways for this compound

| Starting Material | Pathway Description | Key Reagents | Advantages | Potential Challenges |

| Glycine Ethyl Ester | 1. Sulfonamidation2. N-Methylation | 1. Methanesulfonyl chloride, Base2. Methylating agent (e.g., CH₃I), Base | Readily available starting material. | Requires a selective N-methylation step; may need protecting groups. |

| Sarcosine Ethyl Ester | 1. Sulfonamidation | Methanesulfonyl chloride, Base | More direct and atom-economical; avoids separate methylation. | Sarcosine ethyl ester may be less common or more expensive than glycine ethyl ester. |

| Methylamine | 1. Sulfonamidation2. N-Alkylation | 1. Methanesulfonyl chloride2. Ethyl bromoacetate, Base | Utilizes simple, inexpensive starting materials. | Two-step process; alkylation conditions need optimization. |

Integration within Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, offer a powerful strategy for rapidly increasing molecular complexity. ebrary.net For the synthesis of this compound, a modified isocyanide-based MCR, such as the Ugi four-component reaction (U-4CR), could be envisioned.

A hypothetical Ugi-type reaction could involve methanesulfonamide (B31651) (as the amine component), formaldehyde (B43269) (as the aldehyde), an isocyanide, and an acid to generate an intermediate that could be further elaborated to the target structure. Literature precedents show that sulfonamides can participate as the amine component in Ugi reactions. mdpi.com While not forming the target compound directly, this demonstrates the feasibility of incorporating the sulfonamide moiety within an MCR framework.

Another relevant approach is the transition metal-catalyzed three-component reaction between sulfonylimines, acrylates, and organic bromides, which has been used to synthesize N-sulfonyl β-amino esters. rsc.org Adapting such a methodology to an α-amino ester target would represent a significant advancement, leveraging the efficiency of MCRs to construct the core scaffold in a single step.

Catalytic Systems in the Synthesis of this compound

The use of catalytic systems can offer milder reaction conditions, improved selectivity, and more sustainable processes compared to stoichiometric methods. Both metal-based and metal-free catalytic strategies are applicable to the synthesis of the target molecule.

Exploration of Transition Metal-Mediated Transformations

Transition metal catalysis provides a diverse toolkit for forming the key bonds within this compound. nih.gov For the crucial N-C bond formation step (alkylation of N-methylmethanesulfonamide with an ethyl haloacetate), a palladium- or copper-catalyzed Buchwald-Hartwig amination could be employed. This cross-coupling reaction is a powerful method for forming C-N bonds and might offer advantages in terms of substrate scope and reaction conditions over traditional Sₙ2 alkylations.

A more advanced and atom-economical approach would be the direct functionalization of the sulfonamide N-H bond. For instance, a rhodium- or copper-catalyzed reaction of N-methylmethanesulfonamide with ethyl diazoacetate would constitute a formal N-H insertion reaction, directly generating the target molecule. This strategy avoids the use of haloacetates and the formation of stoichiometric salt byproducts.

Innovations in Organocatalysis and Biocatalysis

Organocatalysis , which utilizes small organic molecules to accelerate chemical reactions, presents a metal-free alternative for synthesis. The base-mediated N-alkylation of the sulfonamide can be significantly enhanced by using organocatalysts such as quaternary ammonium (B1175870) salts, which act as phase-transfer catalysts to improve the solubility and reactivity of the nucleophile. monash.edu Recent developments in organocatalysis have also enabled the asymmetric synthesis of complex sulfur-containing molecules, suggesting that chiral organocatalysts could be used to synthesize chiral derivatives of the target compound with high enantioselectivity. researchgate.netnih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions. For the synthesis of this compound, enzymes could be employed in several key steps.

Ester Formation : Lipases are well-known for their ability to catalyze esterification reactions in non-aqueous solvents. The enzymatic esterification of 2-(N-methylmethylsulfonamido)acetic acid with ethanol using an immobilized lipase (B570770) would offer a green and highly selective route to the final product. bbwpublisher.com

Amide/Sulfonamide Bond Formation : While less common than for amide bonds, the enzymatic synthesis of sulfonamides is an emerging area. Hydrolases, such as certain lipases or proteases, can be used in reverse to catalyze the formation of amide bonds. nih.govnih.gov An engineered enzyme could potentially catalyze the acylation of N-methylglycine ethyl ester with a suitable methanesulfonyl donor, providing a direct biocatalytic route to the core structure.

Table 2: Overview of Potential Catalytic Systems in the Synthesis of this compound

| Catalysis Type | Target Reaction | Potential Catalyst System | Advantages |

| Transition Metal | N-Alkylation | Pd or Cu complexes (Buchwald-Hartwig) | Broad substrate scope, potentially milder conditions. |

| Transition Metal | N-H Insertion | Rh or Cu complexes with ethyl diazoacetate | High atom economy, avoids halide byproducts. |

| Organocatalysis | N-Alkylation | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Metal-free, enhances reaction rates, simple conditions. |

| Biocatalysis | Esterification | Immobilized Lipase | Green (mild conditions, aqueous or organic media), high selectivity. |

| Biocatalysis | Sulfonamidation | Engineered Hydrolase (e.g., Lipase, Protease) | Potential for high selectivity under mild, environmentally friendly conditions. |

Development of Stereoselective Synthetic Routes for Enantiopure Derivatives

Currently, there is a notable absence of published research detailing the development of stereoselective synthetic routes to obtain enantiopure derivatives of this compound. The scientific literature lacks specific examples of chiral catalysts, auxiliaries, or resolutions that have been successfully applied to this molecule to control its stereochemistry. As a result, data tables illustrating the efficacy of various stereoselective methods, including enantiomeric excess (e.e.%) or diastereomeric ratios (d.r.), cannot be provided.

Methodological Advancements in Process Optimization and Scalable Production

Information regarding the methodological advancements in process optimization and the scalable production of this compound is also not present in the reviewed literature. Key performance indicators for process optimization, such as reaction yield, purity, throughput, and cost-effectiveness under various conditions, have not been reported for this specific compound. Consequently, there are no available data to construct tables on optimized reaction parameters (e.g., temperature, pressure, catalyst loading, and reaction time) or to compare different scalable production strategies.

While general methodologies for the synthesis of similar sulfonamide and acetate compounds exist, the explicit details required to fulfill the requested sections for this compound are not available in the public domain. Further research and publication in this specific area are needed to provide the detailed findings requested.

Elucidation of Reactivity Profiles and Mechanistic Pathways of Ethyl 2 N Methylmethylsulfonamido Acetate

Comprehensive Analysis of Ester Linkage Reactivity

The ester functional group is a primary site of reactivity in the molecule, susceptible to attack by a variety of nucleophiles at its electrophilic carbonyl carbon. The N-methylmethylsulfonamido substituent enhances this electrophilicity through a potent negative inductive effect (-I effect), making the ester more reactive towards nucleophilic acyl substitution than simple alkyl esters. libretexts.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. ncsu.edu For Ethyl 2-(N-methylmethylsulfonamido)acetate, this involves substituting the ethoxy group (-OEt) with a different alkoxy group (-OR') from an alcohol (R'-OH). The reaction is typically catalyzed by either an acid or a base and is an equilibrium process. journeytoforever.org

Under basic conditions, the mechanism proceeds via a two-step nucleophilic addition-elimination pathway. masterorganicchemistry.com An alkoxide (R'O⁻), acting as a potent nucleophile, attacks the ester carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the original ethoxide leaving group to yield the new ester. To avoid saponification (hydrolysis to the carboxylate), the reaction is typically performed using the sodium salt of the alcohol being introduced (e.g., sodium methoxide (B1231860) in methanol (B129727) for conversion to the methyl ester). wikipedia.org

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com A neutral alcohol molecule then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, ethanol (B145695) is eliminated, and deprotonation of the resulting carbonyl yields the new ester product. byjus.com

The reactivity of the acyl compound is highly dependent on the nature of the leaving group; better leaving groups (weaker bases) accelerate the reaction. libretexts.org The N-methylmethylsulfonamido group's electron-withdrawing effect makes the carbonyl carbon more electrophilic and thus more susceptible to attack compared to esters with electron-donating groups. libretexts.org This allows for reactions with a wide range of nucleophiles, including hydroxides (saponification), amines (aminolysis to form amides), and carbanions.

| Nucleophile (Nu⁻) | Reaction Type | Product Structure | General Conditions |

|---|---|---|---|

| OH⁻ (Hydroxide) | Saponification (Hydrolysis) | 2-(N-methylmethylsulfonamido)acetate | Aqueous NaOH or KOH, heat |

| R'NH₂ (Primary Amine) | Aminolysis | 2-(N-methylmethylsulfonamido)-N-R'-acetamide | Neat or in a solvent, often requires heat |

| R'₂NH (Secondary Amine) | Aminolysis | 2-(N-methylmethylsulfonamido)-N,N-R'₂-acetamide | Neat or in a solvent, often requires heat |

| R'MgX (Grignard Reagent) | Addition | Tertiary Alcohol (after double addition) | Anhydrous ether or THF, low temperature |

| LiAlH₄ (Lithium Aluminum Hydride) | Reduction | 2-(N-methylmethylsulfonamido)ethanol | Anhydrous ether or THF |

Detailed Examination of Reactivity at the Alpha-Methylene Carbon (C-2 Position)

The carbon atom adjacent to the ester carbonyl group (the α-carbon) is another key center of reactivity. The protons attached to this carbon are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion known as an enolate.

The acidity of α-hydrogens in carbonyl compounds is a well-established phenomenon. While the typical pKa for an α-proton of an ester is around 25, the presence of the adjacent N-methylmethylsulfonamido group is expected to significantly increase this acidity (i.e., lower the pKa). libretexts.orgyoutube.com This is due to the strong inductive electron withdrawal by the sulfonyl group, which stabilizes the negative charge of the resulting enolate conjugate base.

The formation of the enolate can be under either kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic control involves using a strong, sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures in an aprotic solvent. bham.ac.uk These conditions lead to rapid and irreversible deprotonation to form the most accessible enolate.

Thermodynamic control uses a weaker base (e.g., sodium ethoxide) that is capable of reversible protonation and deprotonation, allowing an equilibrium to be established that favors the most stable enolate product. masterorganicchemistry.com

For this compound, since both α-protons are equivalent, regioselectivity is not a concern. However, the choice of base is critical for controlling the extent of enolate formation and preventing side reactions like Claisen condensation. Using a strong base like LDA ensures complete and irreversible conversion to the enolate. libretexts.org

| Compound Type | Approximate pKa | Reason for Acidity |

|---|---|---|

| Alkane (e.g., Ethane) | ~50 | Essentially non-acidic |

| Amide (e.g., N,N-Dimethylacetamide) | ~30 | Resonance stabilization of enolate |

| Ester (e.g., Ethyl Acetate) | ~25 | Resonance stabilization of enolate |

| Ketone (e.g., Acetone) | ~19-20 | More effective resonance stabilization than esters |

| This compound | <25 (Estimated) | Resonance plus strong inductive effect from sulfonamide |

Once formed, the enolate of this compound is a powerful carbon nucleophile that can participate in a variety of bond-forming reactions.

Alkylation: The enolate can be alkylated via an Sₙ2 reaction with alkyl halides. libretexts.org This reaction is most effective with primary and methyl halides. Secondary halides may give lower yields, and tertiary halides are unsuitable as they lead primarily to elimination products. youtube.com

Acylation: The enolate can be acylated by reacting with acyl halides or anhydrides. This reaction forms a β-keto ester derivative, which is a versatile synthetic intermediate. youtube.com

Condensation Reactions: In the presence of a suitable base (typically an alkoxide like sodium ethoxide), the compound can undergo a Claisen condensation with itself. wikipedia.orglibretexts.org In this reaction, the enolate of one molecule attacks the carbonyl group of a second molecule, leading to the formation of a β-keto ester dimer after elimination of ethanol. masterorganicchemistry.com The driving force for this reaction is the final deprotonation of the highly acidic β-keto ester product. wikipedia.org

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| Alkylation | CH₃I, CH₃CH₂Br | α-Alkyl Ester | 1. LDA, THF, -78 °C; 2. R-X |

| Acylation | CH₃COCl | β-Keto Ester | 1. LDA, THF, -78 °C; 2. RCOCl |

| Claisen Condensation | Another molecule of the ester | β-Keto Ester Dimer | NaOEt, EtOH |

| Aldol-type Reaction | Benzaldehyde (C₆H₅CHO) | β-Hydroxy Ester | 1. LDA, THF, -78 °C; 2. Aldehyde |

Recent advances in synthetic chemistry have enabled the functionalization of C-H bonds through radical-mediated pathways, particularly using photoredox catalysis. mdpi.comnih.gov The α-C(sp³)–H bonds of glycine (B1666218) derivatives are amenable to such transformations. researchgate.netelsevierpure.com

The general mechanism involves a photocatalyst which, upon excitation by visible light, engages in a single-electron transfer (SET) with the glycine substrate. This can generate a radical cation, which subsequently loses a proton to form an α-amino radical. mdpi.com This radical is a key intermediate that can couple with a variety of radical partners generated in situ. nih.gov For this compound, this strategy could allow for the introduction of complex alkyl groups that are inaccessible via traditional enolate alkylation. researchgate.netelsevierpure.com

Furthermore, the sulfonamide moiety itself can be involved in radical reactions. Nitrogen-centered radicals can be generated from sulfonamides under photoredox conditions, which can participate in intramolecular cyclizations or other transformations. nih.gov The combination of a photoredox catalyst with a sulfonamide can also enable hydrogen-atom transfer (HAT) processes, facilitating the regioselective functionalization of C-H bonds. acs.org This opens up novel reactivity pathways for this compound that are distinct from its ionic chemistry. domainex.co.uk

Chemical Transformations Involving the N-Methylmethylsulfonamido Moiety

The N-methylmethylsulfonamido moiety in this compound presents several potential sites for chemical transformation. The nitrogen atom, the sulfur-nitrogen bond, and the methyl groups attached to both nitrogen and sulfur are all, in principle, susceptible to chemical modification.

Strategies for N-Alkylation and Other N-Functionalizations

The nitrogen atom of the sulfonamide group in this compound is generally considered to be nucleophilic, although this nucleophilicity is significantly attenuated by the presence of the two electron-withdrawing sulfonyl and acetyl groups. N-alkylation would typically require a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent. However, as the nitrogen in the title compound is already substituted with a methyl group, further direct alkylation to form a quaternary ammonium (B1175870) salt would be challenging and is not a commonly observed reaction pathway for N-alkylsulfonamides under standard alkylating conditions.

Other N-functionalizations could potentially be explored, such as reactions involving the removal of the N-methyl group followed by the introduction of other functionalities. However, specific methodologies for such transformations on this particular substrate have not been reported.

Controlled Cleavage and Selective Derivatization of the Sulfonamide Bond

The sulfonamide bond (S-N) is known for its high stability, often requiring harsh conditions for cleavage. Common methods for the reductive cleavage of sulfonamides include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents. For instance, a low-valent titanium reagent generated in situ has been shown to effectively cleave the N-S bond in a variety of sulfonamides to yield the corresponding amines. organic-chemistry.org Another approach involves electrochemical methods, which can offer a chemoselective means of cleaving sulfonimides to sulfonamides. nih.gov

Selective derivatization of the sulfonamide bond without cleavage is less common. However, reactions that proceed via the formation of N-sulfonyliminium ions have been reported, which can lead to further transformations. researchgate.net Without specific studies on this compound, it is difficult to predict the precise conditions and outcomes for such reactions.

Intramolecular Cyclizations and Heterocyclic Annulations

The structure of this compound, featuring an ester group two carbons away from the sulfonamide nitrogen, suggests the potential for intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Pathways Leading to the Formation of Nitrogen-Containing Heterocycles

Intramolecular cyclization could theoretically be initiated by either the nitrogen atom or the α-carbon of the acetate (B1210297) moiety acting as a nucleophile. For example, under basic conditions, deprotonation of the carbon alpha to the ester carbonyl could generate an enolate, which could then potentially attack an electrophilic center within the molecule, although a suitable internal electrophile is not immediately apparent in the starting material itself.

Alternatively, activation of the ester group could facilitate an intramolecular attack by the sulfonamide nitrogen. However, the relatively low nucleophilicity of the N-methylated sulfonamide nitrogen would likely necessitate harsh conditions or specific catalytic activation. Acid-catalyzed intramolecular cyclization is another possibility, which has been demonstrated for the synthesis of thiadiazine 1-oxides from related N-cyano sulfoximines. nih.gov

Design and Implementation of Ring-Closing and Domino Reaction Sequences

The design of ring-closing reactions for this compound would depend on the strategic introduction of additional functional groups to facilitate cyclization. For example, modification of the ethyl acetate moiety to introduce an unsaturation could enable intramolecular hydroamination or other cyclization cascades.

Domino reactions, which involve a sequence of intramolecular transformations, offer an efficient route to complex heterocyclic structures. A substrate-controlled domino reaction of N-sulfonyl ketimines has been reported to yield complex fused heterocyclic systems. researchgate.net While this demonstrates the potential of the sulfonamide group to participate in such sequences, the specific design of a domino reaction starting from this compound would require significant synthetic modifications to install the necessary reactive partners.

Applications of Ethyl 2 N Methylmethylsulfonamido Acetate in Advanced Organic Synthesis

A Pivotal Precursor in the Construction of Complex Molecules

Ethyl 2-(N-methylmethylsulfonamido)acetate serves as a crucial starting material or intermediate in the synthesis of a variety of intricate organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing chemists with a versatile tool to introduce the N-methylmethylsulfonamido group into larger structures.

Integration into the Synthesis of Pharmacologically Relevant Scaffolds, e.g., Rosuvastatin Intermediates

One of the most prominent applications of structures related to this compound is in the synthesis of key intermediates for Rosuvastatin. wjpmr.comscirp.orggoogle.comgoogle.comgoogleapis.com Rosuvastatin, a widely prescribed medication for lowering cholesterol, possesses a complex chemical structure that includes a pyrimidine (B1678525) core bearing an N-methylmethylsulfonamido substituent. scirp.org

The synthesis of Rosuvastatin often involves the construction of a key pyrimidine intermediate, such as 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde or a related phosphine (B1218219) oxide derivative. wjpmr.comscirp.org These intermediates are then elaborated through various synthetic steps, including Wittig-type reactions, to introduce the characteristic dihydroxyheptenoic acid side chain of Rosuvastatin. scirp.org

Table 1: Key Intermediates in Rosuvastatin Synthesis Featuring the N-Methylmethylsulfonamido Group

| Compound Name | Role in Synthesis |

| N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Precursor to brominated intermediate wjpmr.com |

| N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Intermediate for side-chain coupling wjpmr.com |

| 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde | Key intermediate for Wittig reaction wjpmr.com |

| diphenyl {4-(4-fluorophenyl)-6-isopropyl-2[methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide | Reagent for Wittig-type olefination wjpmr.com |

Utility as a Versatile Building Block for Natural Product Synthesis

Currently, there is limited specific information available in the public domain detailing the direct application of this compound as a versatile building block in the total synthesis of natural products. While the N-methylated sulfonamide motif is present in some biologically active natural products, the direct incorporation of this specific ethyl acetate (B1210297) derivative is not widely documented in seminal synthetic routes.

Contribution to the Development of Novel Synthetic Reagents and Methodologies

The application of this compound in the development of novel synthetic reagents and methodologies is an area that is not extensively covered in currently available scientific literature. While research on new synthetic methods is a constantly evolving field, the specific use of this compound as a foundational element for new reagents or named reactions has not been prominently reported.

Facilitation of Chemical Diversity and Combinatorial Library Synthesis

The potential of this compound to facilitate chemical diversity and its use in combinatorial library synthesis has not been a significant focus of published research. Combinatorial chemistry often relies on robust and high-yielding reactions with readily available and diverse building blocks. While this compound could theoretically be incorporated into combinatorial libraries, there is a lack of specific examples or dedicated studies demonstrating its widespread use for this purpose in the scientific literature.

Computational and Theoretical Investigations of Ethyl 2 N Methylmethylsulfonamido Acetate

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of sulfonamide molecules. nih.govresearchgate.net For Ethyl 2-(N-methylmethylsulfonamido)acetate, these calculations can predict the most stable geometric conformations by optimizing the molecular structure to find the lowest energy state.

Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to define the molecule's geometry. The sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom. nih.gov The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are vital for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the sulfonyl and ester groups are expected to be the most electron-rich sites, while the hydrogen atoms of the methyl and ethyl groups are electron-poor.

Illustrative Calculated Geometric and Electronic Parameters: This table presents hypothetical data for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, to illustrate typical results from such an analysis.

| Parameter | Calculated Value | Description |

| Geometric Parameters | ||

| S-N Bond Length | 1.65 Å | Length of the sulfur-nitrogen bond. |

| S=O Bond Length | 1.45 Å | Length of the sulfur-oxygen double bonds. |

| O-S-O Bond Angle | 120.5° | Angle between the two sulfonyl oxygen atoms. |

| C-N-S-C Dihedral Angle | 85.0° | Torsion angle defining the rotation around the N-S bond. |

| Electronic Properties | ||

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

Predictive Modeling of Reaction Mechanisms and Associated Energy Landscapes

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, providing a detailed view of the transformation from reactants to products. researchgate.net For this compound, theoretical models can be used to investigate reactions such as hydrolysis of the ester group or reactions at the sulfonamide nitrogen.

By mapping the potential energy surface, chemists can identify the lowest-energy pathway for a reaction. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. Computational methods can accurately calculate these energies, offering predictions that guide experimental work. researchgate.net

For example, the alkaline hydrolysis of the ethyl ester group would proceed through a tetrahedral intermediate. Computational modeling could determine the activation energies for both the formation and breakdown of this intermediate, identifying the rate-determining step of the reaction. These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. york.ac.uk

Illustrative Energy Profile for a Hypothetical Reaction (Ester Hydrolysis): This table provides a hypothetical energy landscape for the base-catalyzed hydrolysis of this compound, illustrating the data obtained from reaction mechanism modeling.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (Ester + OH⁻). |

| Transition State 1 (TS1) | +12.5 | Energy barrier to form the tetrahedral intermediate. |

| Tetrahedral Intermediate | -8.0 | Stable intermediate species. |

| Transition State 2 (TS2) | +15.0 | Energy barrier for the departure of the ethoxide leaving group. |

| Products | -18.5 | Final products (Carboxylate + Ethanol). |

Advanced Conformational Analysis and Intermolecular Interaction Studies

The biological and material properties of a molecule are heavily influenced by its three-dimensional shape and how it interacts with its environment. Advanced conformational analysis involves systematically exploring the rotational freedom around the single bonds within this compound to identify all stable low-energy conformers. nih.gov This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

The resulting conformer populations provide a picture of the molecule's flexibility and its preferred shapes in different environments. For the target molecule, key rotations would include those around the S-N, N-C, and C-C bonds of the acetate (B1210297) and ethyl groups.

Furthermore, computational methods can characterize the non-covalent interactions that govern how the molecule interacts with itself (in condensed phases) or with other molecules (like solvents or biological receptors). Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can identify and quantify intermolecular forces like hydrogen bonds, van der Waals forces, and dipole-dipole interactions. nih.gov For instance, the sulfonyl oxygens and the ester carbonyl oxygen are potential hydrogen bond acceptors, which would be a primary mode of interaction with protic solvents.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. nih.govresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task, often performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net Calculated chemical shifts are typically scaled or referenced against a known standard (like TMS) to improve agreement with experimental values. Such predictions can help assign peaks in an experimental spectrum and can be sensitive enough to distinguish between different conformers or isomers. isroset.orgisroset.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. The resulting predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups. For this compound, strong predicted absorptions would correspond to the S=O stretches of the sulfonyl group and the C=O stretch of the ester. nih.gov

Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can also be predicted using computational methods. nih.gov Quantum chemistry-based approaches can simulate the fragmentation of a molecule upon ionization by calculating the energies of various fragmentation pathways. nih.gov This can help in interpreting experimental mass spectra and identifying the structure of fragment ions. For an arylsulfonamide, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂). nih.gov

Illustrative Predicted Spectroscopic Data: This table shows hypothetical predicted spectroscopic data for this compound to exemplify the output of in silico spectroscopic predictions.

| Spectroscopy Type | Predicted Parameter | Assignment/Fragment |

| ¹H NMR | δ 4.20 ppm (quartet) | -O-CH₂ -CH₃ |

| δ 3.95 ppm (singlet) | -N-CH₂ -C=O | |

| δ 2.90 ppm (singlet) | S-CH₃ | |

| δ 2.85 ppm (singlet) | N-CH₃ | |

| δ 1.25 ppm (triplet) | -O-CH₂-CH₃ | |

| ¹³C NMR | δ 169.0 ppm | C =O (Ester) |

| δ 62.0 ppm | -O-CH₂ -CH₃ | |

| δ 51.5 ppm | -N-CH₂ -C=O | |

| δ 38.0 ppm | S-CH₃ | |

| δ 35.0 ppm | N-CH₃ | |

| δ 14.0 ppm | -O-CH₂-CH₃ | |

| IR Spectroscopy | 1745 cm⁻¹ | C=O stretch |

| 1350 cm⁻¹ | Asymmetric SO₂ stretch | |

| 1160 cm⁻¹ | Symmetric SO₂ stretch | |

| Mass Spectrometry | m/z 166 | [M - C₂H₅O]⁺ |

| m/z 152 | [M - SO₂H]⁺ | |

| m/z 79 | [CH₃SO₂]⁺ |

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 N Methylmethylsulfonamido Acetate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For Ethyl 2-(N-methylmethylsulfonamido)acetate (C₆H₁₃NO₄S), HRMS analysis is critical for confirming its molecular formula.

In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of this ion is then measured with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Observed Mass (Da) |

| [M+H]⁺ | C₆H₁₄NO₄S⁺ | 196.0638 | 196.0635 ± 0.0005 |

| [M+Na]⁺ | C₆H₁₃NNaO₄S⁺ | 218.0457 | 218.0454 ± 0.0005 |

The expected HRMS data would show a prominent peak corresponding to the protonated molecule [M+H]⁺, with an m/z value extremely close to the calculated theoretical mass. The observation of this accurate mass provides strong evidence for the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the nitrogen, the N-methyl protons, and the S-methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, the N-methyl carbon, and the S-methyl carbon.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the N-methyl protons to the methylene carbon and from the methylene protons to the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 | ~14 |

| CH₂ (Ethyl) | ~4.2 | Quartet | ~7.1 | ~62 |

| N-CH₂ | ~4.0 | Singlet | - | ~50 |

| N-CH₃ | ~2.9 | Singlet | - | ~35 |

| S-CH₃ | ~3.0 | Singlet | - | ~40 |

| C=O | - | - | - | ~169 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band around 1750-1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The presence of the sulfonamide group would be confirmed by two strong stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Additionally, C-H stretching vibrations from the alkyl groups would be observed around 3000-2850 cm⁻¹, and C-O stretching of the ester would appear in the 1250-1000 cm⁻¹ region. scbt.com

Table 3: Expected Diagnostic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2980-2850 | C-H stretch | Alkyl |

| ~1740 | C=O stretch | Ester |

| ~1340 | S=O asymmetric stretch | Sulfonamide |

| ~1150 | S=O symmetric stretch | Sulfonamide |

| ~1230 | C-O stretch | Ester |

X-ray Diffraction Analysis for Definitive Solid-State Structure and Conformation

While specific X-ray diffraction data for this compound is not publicly available, analysis of a closely related structure, Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate, reveals that the ethyl acetate (B1210297) moiety can adopt an extended conformation. researchgate.net It is plausible that this compound would exhibit a similar solid-state arrangement. The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. researchgate.net The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound Based on Analogs

| Parameter | Expected Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁2₁2₁ or P2₁/c |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Lengths | ~1.43 Å |

| C=O Bond Length | ~1.21 Å |

| Conformation | Extended chain for the ethyl acetate moiety |

Sophisticated Chromatographic Techniques for Purity Assessment and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection could be achieved using a UV detector, as the ester and sulfonamide groups may provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main component.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the molecular weight and expected properties of this compound, GC could be a viable method for purity assessment. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be used. The sample would be vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used for detection.

The validation of these chromatographic methods would involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure reliable and accurate purity determination.

Emerging Research Frontiers for Ethyl 2 N Methylmethylsulfonamido Acetate

Development of Sustainable and Environmentally Benign Synthesis Protocols

Traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can generate stoichiometric amounts of acidic byproducts requiring a base for neutralization. wikipedia.org Modern research is pivoting towards greener methodologies that minimize waste, avoid hazardous reagents, and improve energy efficiency. For a compound like Ethyl 2-(N-methylmethylsulfonamido)acetate, this involves reimagining its assembly process.

A key area of development is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. Ethyl acetate (B1210297), a component of the target molecule itself, is recognized as an environmentally friendly solvent and has been successfully employed in complex syntheses, such as solid-phase peptide synthesis (SPPS), as a substitute for more hazardous solvents like N,N-dimethylformamide (DMF). researchgate.netrsc.orgresearchgate.net The application of ethyl acetate or other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly lower the environmental impact of the synthesis. researchgate.net

Furthermore, catalysis is central to sustainable synthesis. The development of reusable, heterogeneous catalysts, such as magnetic nanocatalysts, offers a pathway to cleaner production of sulfonamides and related compounds. researchgate.net These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for multiple reaction cycles. researchgate.netresearchgate.net

| Parameter | Conventional Method | Emerging Green Protocol |

|---|---|---|

| Reagents | Sulfonyl chlorides, amines | Sulfinates, nitroarenes, or direct C-H amination |

| Solvents | Dichloromethane (DCM), Dioxane | Ethyl acetate, 2-MeTHF, water researchgate.netresearchgate.net |

| Catalyst | Often stoichiometric base (e.g., pyridine) wikipedia.org | Reusable heterogeneous catalysts (e.g., magnetic nanocatalysts), photocatalysts researchgate.netnih.gov |

| Byproducts | Amine hydrochloride salts google.com | Water, recyclable catalyst |

| Efficiency | Moderate yields, intensive purification | Higher yields, simplified workup, potential for flow chemistry rsc.org |

Exploration of Unprecedented Catalytic Transformations and Reactivity Modes

While the sulfonamide group is known for its stability, recent breakthroughs have demonstrated its potential as a versatile functional handle for late-stage functionalization—the modification of complex molecules at a late point in their synthesis. nih.govchemrxiv.org This paradigm shift allows the typically unreactive sulfonamide moiety in this compound to be transformed into other valuable functional groups.

One of the most promising strategies involves the photocatalytic activation of sulfonamides. nih.govacs.org Through energy transfer or redox processes, the sulfonamide can be converted into a sulfonyl radical intermediate. This highly reactive species can then participate in a variety of bond-forming reactions, such as coupling with alkenes to create complex sulfones. acs.org This approach opens up the possibility of using this compound as a platform to build more elaborate molecular architectures under mild, light-driven conditions.

Another innovative method involves the reductive deamination of primary sulfonamides to sulfinates, catalyzed by N-heterocyclic carbenes (NHCs). chemrxiv.org While the target compound is an N-alkylated sulfonamide, related methodologies could be developed to cleave the N-S bond, transforming the sulfonamide into a sulfinate that serves as a precursor for a wide range of other sulfur-containing functional groups.

| Transformation Strategy | Key Intermediate | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Metal-Free Photocatalysis | Sulfonyl Radical | Coupling with alkenes/alkynes to form new C-S and C-C bonds. | nih.govacs.org |

| NHC-Catalyzed Deamination | Sulfinate Anion | Conversion to sulfones, sulfoxides, or other sulfur-based functional groups. | chemrxiv.org |

| Palladium-Catalyzed Cross-Coupling | Aryl-Sulfonamide Complex | Formation of N-aryl sulfonamides by coupling with aryl halides (if structure is modified). | frontiersrj.com |

Potential Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The sulfonamide group is an excellent participant in such interactions, particularly hydrogen bonding. nih.gov The oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors, while the N-H proton in primary and secondary sulfonamides is a reliable hydrogen bond donor. Although this compound is a tertiary sulfonamide and lacks an N-H donor, its sulfonyl oxygens remain potent hydrogen bond acceptors.

This capability allows the molecule to engage in predictable, directional interactions with other molecules, including itself or complementary partners. In the solid state, sulfonamides are known to form well-defined supramolecular structures, such as cyclic dimers and extended chains, through a network of hydrogen bonds and other weak interactions like C-H···O contacts. nih.govnih.gov The study of the crystal structure of this compound could reveal self-assembly motifs that are useful for designing crystalline materials or co-crystals with specific properties.

These same interactions are fundamental to molecular recognition, where a host molecule selectively binds a guest. The sulfonamide moiety is a common feature in ligands that bind to biological targets like proteins, where it often forms critical hydrogen bonds with amino acid residues in the binding pocket. acs.org By understanding these interactions, this compound could serve as a fragment or scaffold for designing synthetic receptors for specific ions or small molecules.

| Interaction Type | Participating Atoms in Sulfonamide Group | Significance |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Sulfonyl Oxygens (O=S=O) | Directs crystal packing, enables host-guest binding, crucial for protein-ligand interactions. nih.gov |

| Dipole-Dipole Interactions | Polar S-N and S=O bonds | Contributes to the overall stability of molecular assemblies. |

| C-H···O Short Contacts | Alkyl C-H groups and Sulfonyl Oxygens | Provides additional stability to supramolecular structures in the solid state. nih.gov |

Interdisciplinary Research Synergies with Advanced Materials Science

The functional groups present in this compound make it an attractive building block for advanced materials. The field of polymer chemistry, in particular, stands to benefit from the incorporation of sulfonamide moieties. Research has demonstrated the synthesis of well-defined polymers containing primary sulfonamide groups using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org

By analogy, this compound could be modified to act as a functional monomer. For instance, the ethyl acetate group could be hydrolyzed to a carboxylic acid and then converted to a polymerizable group like an acrylate. The resulting sulfonamide-containing polymer could exhibit interesting properties, such as:

pH-Responsiveness: The sulfonamide group's acidity can be tuned, potentially leading to polymers that change their solubility or conformation in response to pH changes. rsc.org

Enhanced Thermal Stability: The rigid and polar nature of the sulfonamide group can improve the thermal properties of the polymer backbone.

Metal-Chelating Ability: The oxygen and nitrogen atoms can coordinate with metal ions, leading to applications in catalysis, sensing, or the creation of metallopolymers.

Beyond polymers, sulfonamide derivatives are being explored in the context of functional organic-inorganic hybrid materials, such as modified silatranes, which have applications in materials science and catalysis. nih.gov The unique combination of a polar sulfonamide and a flexible ester chain in this compound could be leveraged to design novel surfactants, liquid crystals, or functional coatings.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(N-methylmethylsulfonamido)acetate, and how can purity be optimized?

Methodological Answer:

- Step 1 : React 2-chloro-N-methylmethylsulfonamido acetate with sodium azide (NaN₃) in a toluene:water (8:2) mixture under reflux (5–7 h) to introduce the sulfonamido group .

- Step 2 : Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) as the mobile phase.

- Step 3 : Purify the crude product using column chromatography (silica gel) and recrystallize from ethanol or ethyl acetate:petroleum ether (2:1) to achieve >99% purity .

- Key Parameters : Control reaction temperature (273 K for exothermic steps) and pH (adjusted to 8.0 with Na₂CO₃ for optimal yield) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) on a Rigaku RAXIS-RAPID diffractometer. Collect reflections up to 2θ = 54.96° and refine using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

- Structure Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model) with Uiso(H) = 1.2Ueq(C/N) .

- Validation : Check Rgt(F) and wRref(F²) values (e.g., 0.0464 and 0.1298, respectively) to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide-containing compounds?

Methodological Answer:

- Challenge : Twinned crystals or disordered solvent molecules may lead to poor refinement metrics.

- Solution : Use SHELXL’s TWIN and BASF commands to model twinning and partition occupancy for disordered atoms. For high-resolution data (d < 0.8 Å), refine anisotropic displacement parameters for all atoms .

- Case Study : In Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate, intermolecular N–H···O and C–H···O interactions were resolved by analyzing hydrogen-bonding networks with ORTEP-3 .

Q. What strategies improve the stereochemical outcome (E/Z ratio) in sulfonamido-acetate synthesis?

Methodological Answer:

- Reaction Optimization : Use low-temperature conditions (-78°C) with sodium hexamethyldisilazane (NaHMDS) to minimize isomerization .

- Analysis : Quantify E/Z ratios via HPLC with a chiral stationary phase (e.g., >99:1 E/Z achieved in methanol crystallization) .

- Troubleshooting : If ratios are suboptimal (e.g., 70:30), adjust solvent polarity (switch from methanol to acetonitrile) or increase reaction time .

Q. How do sulfonamido groups influence biological activity, and what assays validate their enzyme inhibition potential?

Methodological Answer:

Q. What computational tools complement experimental data for structural analysis of this compound?

Methodological Answer:

- Software Pipeline :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.